An In-depth Technical Guide to the Crystal Structure Analysis of 2-(methylthio)pyrimidin-4(5H)-one
An In-depth Technical Guide to the Crystal Structure Analysis of 2-(methylthio)pyrimidin-4(5H)-one
Foreword: From Synthesis to Supramolecular Architecture
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the rational design of more potent and selective therapeutic agents. This guide provides a comprehensive, in-depth exploration of the process of determining and analyzing the crystal structure of 2-(methylthio)pyrimidin-4(5H)-one, a heterocyclic compound of significant interest due to the prevalence of the pyrimidine scaffold in medicinal chemistry.[1]
Part 1: Synthesis of High-Purity 2-(methylthio)pyrimidin-4(5H)-one
The journey to a crystal structure begins with the synthesis of a pure, crystalline material. The most common and efficient route to 2-(methylthio)pyrimidin-4(5H)-one involves the S-methylation of 2-thiouracil.[2]
Synthetic Protocol: S-methylation of 2-Thiouracil
This protocol is a robust method for the synthesis of 2-(methylthio)pyrimidin-4(5H)-one, adapted from established procedures.[2]
Materials:
-
2-Thiouracil
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Glacial acetic acid
-
Distilled water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Dissolution: In a flask, dissolve 2-thiouracil in an aqueous solution of sodium hydroxide. The base deprotonates the thiol group, forming a more nucleophilic thiolate.
-
Cooling: Place the reaction mixture in an ice bath and cool to 0°C. This is crucial to control the exothermic nature of the subsequent methylation reaction.
-
Methylation: Slowly add methyl iodide to the cooled solution while stirring. The thiolate anion will attack the methyl iodide in an Sₙ2 reaction, forming the S-methylated product.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16 hours to ensure complete reaction. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Cool the resulting pale-yellow solution to 0°C in an ice bath and acidify with glacial acetic acid. This protonates the pyrimidine ring and causes the product to precipitate out of the solution.
-
Isolation and Purification: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any remaining salts and impurities.
-
Drying: Dry the purified 2-methylsulfanyl-3H-pyrimidin-4-one to a constant weight.
Synthetic Workflow Diagram
Caption: Synthetic route to 2-(methylthio)pyrimidin-4(5H)-one.
Part 2: The Art and Science of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow well-ordered, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension).[3] Several techniques can be employed, and the choice of solvent is critical.[4]
Common Crystallization Techniques
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly.[1][5] The key is to control the rate of evaporation to allow for the slow growth of large, well-ordered crystals.[1]
-
Vapor Diffusion: In this technique, a solution of the compound is placed in a small, open vial, which is then placed inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is less soluble.[1][6] The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Liquid-Liquid Diffusion (Layering): A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[4] Diffusion at the interface of the two liquids can lead to the formation of high-quality crystals.
Part 3: Single-Crystal X-ray Diffraction: Unveiling the Molecular Structure
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3][7] The technique relies on the diffraction of an X-ray beam by the electron clouds of the atoms in the crystal lattice.[7]
Experimental Workflow
The process of a single-crystal X-ray diffraction experiment can be broken down into several key stages:
Caption: General workflow for single-crystal X-ray diffraction.
Step-by-Step Guide to Structure Solution and Refinement
Modern crystallography relies on sophisticated software to solve and refine crystal structures. A common combination is the SHELX suite of programs, often used within a graphical user interface like Olex2.[8][9][10][11][12][13][14][15]
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The instrument rotates the crystal while irradiating it with X-rays, and a detector collects the diffraction pattern.
-
Data Reduction: The raw diffraction data is processed to determine the intensities and positions of the Bragg reflections. This step also involves corrections for experimental factors like absorption.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined. For small molecules, this is typically achieved using "direct methods," which are mathematical techniques that use the intensities of the reflections to phase the structure factors.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process.[12] This involves adjusting the atomic coordinates, and their anisotropic displacement parameters (which describe the thermal motion of the atoms), to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen Atom Placement: Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
Final Model and Validation: The final refined model is validated to ensure its chemical and crystallographic sensibility. This includes checking bond lengths, angles, and for any unresolved electron density.
Part 4: Case Study: Analysis of a Related Pyrimidine Structure
As a definitive crystal structure for 2-(methylthio)pyrimidin-4(5H)-one is not publicly available, we will use the crystallographic data for a closely related compound, 4,6-dichloro-2-(methylthio)pyrimidine , to illustrate the analysis of a crystal structure.[16]
Disclaimer: The following data is for illustrative purposes to demonstrate the type of information obtained from a crystal structure analysis and does not represent the actual crystal structure of 2-(methylthio)pyrimidin-4(5H)-one.
Crystallographic Data Table (Illustrative Example)
| Parameter | Value (for 4,6-dichloro-2-(methylthio)pyrimidine) |
| Chemical Formula | C₅H₄Cl₂N₂S |
| Formula Weight | 191.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.453(2) |
| b (Å) | 11.234(3) |
| c (Å) | 8.123(2) |
| α (°) | 90 |
| β (°) | 108.98(2) |
| γ (°) | 90 |
| Volume (ų) | 729.3(3) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.739 |
| R-factor | 0.035 |
Data sourced from a representative pyrimidine structure for illustrative purposes.[16]
Analysis of Molecular Geometry
The refined crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles. For 2-(methylthio)pyrimidin-4(5H)-one, key parameters to analyze would include:
-
The planarity of the pyrimidine ring.
-
The C-S and S-CH₃ bond lengths and the C-S-C bond angle of the methylthio group.
-
The C=O bond length, which can provide insight into the degree of keto-enol tautomerism in the solid state.
-
The torsion angle describing the orientation of the methylthio group relative to the pyrimidine ring.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a network of intermolecular interactions.[17][18][19] For 2-(methylthio)pyrimidin-4(5H)-one, the presence of a carbonyl group and N-H donors suggests that hydrogen bonding will be a dominant feature in the crystal packing.
Potential Hydrogen Bonding Motifs:
In the likely keto tautomer, the N-H groups can act as hydrogen bond donors to the carbonyl oxygen of neighboring molecules, potentially forming chains or dimeric structures.
Caption: Potential N-H···O hydrogen bonding between molecules.
Other potential interactions that would be analyzed from the crystal structure include:
-
π-π Stacking: The aromatic pyrimidine rings may stack on top of each other, contributing to the stability of the crystal lattice.
-
C-H···O and C-H···N Interactions: Weaker hydrogen bonds involving carbon atoms as donors can also play a role in the overall packing.
Conclusion: The Power of a Crystal Structure
This guide has outlined the comprehensive process for the crystal structure analysis of 2-(methylthio)pyrimidin-4(5H)-one, from its synthesis to the detailed interpretation of its three-dimensional structure. A crystal structure provides an unambiguous and high-resolution picture of a molecule, offering invaluable insights for medicinal chemists and materials scientists. It confirms molecular connectivity, reveals conformational preferences, and elucidates the subtle intermolecular forces that govern the solid-state properties of a compound. By following the principles and protocols detailed herein, researchers can unlock the structural secrets of this and other important molecules, paving the way for new discoveries in drug development and beyond.
References
-
Thirumanas, S., et al. (2018). Design and Synthesis of 2-Methylthio-3-substituted-5,6-dimethylthieno [2,3-d] pyrimidin-4(3H)-ones as Analgesic, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
-
University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
-
SPT Labtech. Chemical crystallization. [Link]
-
OlexSys. A few interactive self-paced tutorials to get started with Olex2. [Link]
-
YouTube. (2020). Olex2 Tutorial for beginners-How to solve and refine your first single crystal structure with Olex2. [Link]
-
IUCr Journals. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. [Link]
-
University of Colorado Boulder. Crystallization. [Link]
-
IMSERC. (2021). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. [Link]
-
YouTube. (2019). Olex2 Tutorials for new users How to install Olex2 from scratch. [Link]
-
Sherrill Group. Research: Intermolecular Interactions. [Link]
-
ACS Publications. (2013). Intermolecular Interactions in Strongly Polar Crystals with Layer Structures. The Journal of Physical Chemistry B, 117(44), 13857-13864. [Link]
-
PMC. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]
-
Scirp.org. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. [Link]
-
SERC (Carleton). (2007). Single-crystal X-ray Diffraction. [Link]
-
Crystallography Open Database (COD). [Link]
-
University of Glasgow. (2022). “Coot for SHELXL” Tutorial. [Link]
-
University of Cambridge. SHELXL - An Easy Structure - Sucrose. [Link]
-
Crystallography Open Database. Search results. [Link]
-
Zenodo. (2019). Olex Tutorial. [Link]
-
School of Chemistry, University of Bristol. T U T O R I A L - 1 Getting started. [Link]
-
Metadata Standards Catalog. Crystallography Open Database. [Link]
-
University of Waterloo. About Single X-ray Diffraction. [Link]
- Reza Latifi. User guide to crystal structure refinement with SHELXL 1. Introduction.
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. [Link]
-
YouTube. (2020). ShelXle Tutorial solving and refining crystal structures. [Link]
-
ResearchGate. (2000). 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]
-
University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]
-
NIST WebBook. 4(1H)-Pyrimidinone, 2-(methylthio)-. [Link]
-
PMC. (2021). Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin-4-ones as Potential Inhibitors of Glycogen Phosphorylase. [Link]
-
Lirias. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. [Link]
-
CCDC. The Largest Curated Crystal Structure Database. [Link]
-
PMC. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. [Link]
-
MDPI. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. [Link]
-
CCDC. Search - Access Structures. [Link]
-
University of Otago. CCDC 2323924: Experimental Crystal Structure Determination. [Link]
-
ResearchGate. Molecular structure of one of the two crystallograph- ically... [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. sptlabtech.com [sptlabtech.com]
- 3. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 4. How To [chem.rochester.edu]
- 5. unifr.ch [unifr.ch]
- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. OlexSys [olexsys.org]
- 9. youtube.com [youtube.com]
- 10. imserc.northwestern.edu [imserc.northwestern.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. An Easy Structure - Sucrose [xray.uky.edu]
- 13. zenodo.org [zenodo.org]
- 14. chem.gla.ac.uk [chem.gla.ac.uk]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. journals.iucr.org [journals.iucr.org]
- 18. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]
- 19. pubs.acs.org [pubs.acs.org]
